2-(Chloromethyl)-5-phenylpyridine
Overview
Description
2-(Chloromethyl)-5-phenylpyridine is a compound that is structurally related to various pyridine derivatives, which have been extensively studied due to their interesting chemical properties and potential applications in medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as 2-phenylpyridine and its cyclometallated derivatives, as well as chloro-substituted pyridines, have been synthesized and analyzed, providing insights into the behavior of similar molecular frameworks .
Synthesis Analysis
The synthesis of chloro-substituted pyridines can be achieved through various methods. For instance, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating agents like phosphoryl chloride or by reactions with chlorine gas in the presence of a catalyst . Similarly, cyclometallated derivatives of 2-phenylpyridine can be synthesized by reacting 2-phenylpyridine with palladium(II) compounds under specific conditions . These methods could potentially be adapted for the synthesis of 2-(Chloromethyl)-5-phenylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal and molecular structure of cyclometallated 2-phenylpyridine derivatives has been determined, revealing the arrangement of atoms and the geometry around the metal centers . Although the structure of 2-(Chloromethyl)-5-phenylpyridine is not directly provided, understanding the structures of related compounds can offer valuable information on the likely configuration and electronic distribution within the molecule.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which can be influenced by the substituents on the pyridine ring. For instance, halogen-rich pyridines have been used as intermediates for the synthesis of more complex pyridine structures through reactions such as halogen dance reactions . The presence of a chloromethyl group in 2-(Chloromethyl)-5-phenylpyridine suggests that it may participate in similar reactions, potentially acting as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are affected by their molecular structure and substituents. For example, the phase transitions and vibrations of dimethyl-bipyridyl complexes can be studied using techniques like differential scanning calorimetry and neutron backscattering, which provide insights into the dynamic behavior of these molecules . Although the specific properties of 2-(Chloromethyl)-5-phenylpyridine are not discussed, the properties of related compounds suggest that it may exhibit interesting phase behavior and vibrational characteristics.
Scientific Research Applications
Comparative Carcinogenicity Studies
2-Amino-5-phenylpyridine (2-APP), a compound structurally related to 2-(Chloromethyl)-5-phenylpyridine, was investigated for its carcinogenic potential. Studies in neonatal mice showed that while 2-APP did not induce neoplastic lesions, its structural analogue 4-ABP was strongly carcinogenic (Dooley et al., 1988).
Organometallic Chemistry
A study explored the cyclometallated derivatives of 2-phenylpyridine, closely related to 2-(Chloromethyl)-5-phenylpyridine, in transition metal compounds. This work highlighted the high yields and the unique metalation properties of these compounds (Constable & Leese, 1987).
Photophysical and Redox Properties
Research on cyclometalated complexes of Iridium(III) using functionalized 2,2‘-Bipyridines, which include derivatives of 2-phenylpyridine, revealed insights into their photophysical properties and redox behavior. These findings are crucial for applications in optoelectronics and solar energy conversion (Neve et al., 1999).
Bio-Inspired Metal Complexes
Studies have been conducted on bio-inspired osmium(II) complexes involving the cyclometalation of 2-phenylpyridine. These complexes demonstrated significant potential in applications like electron transfer processes in biological systems (Cerón-Camacho et al., 2008).
Optoelectronics and Solar Energy Conversion
Research into cationic, cyclometalated Ir(III) complexes, incorporating 2-phenylpyridine ligands, has shown significant potential in optoelectronics and solar energy conversion. These complexes have been used in organic photoredox transformations, highlighting their versatility and efficiency (Mills et al., 2018).
Effects of Metal-Carbon Bonds in Complexes
The effects of metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) using 2-phenylpyridine have been studied. These complexes showed unique absorption and emission spectra, contributing to our understanding of charge-transfer transitions in metal complexes (Sprouse et al., 1984).
Synthesis of Anellated Diazaphospholes
Research involving the synthesis of anellated 4H-1,4,2-diazaphospholes, using derivatives of 2-phenylpyridine, has opened new avenues in the synthesis of chiral molecules. This is particularly relevant in the development of new pharmaceuticals and agrochemicals (Betzl et al., 2013).
Ruthenium-Catalyzed Sulfonation
A study focused on the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, which are structurally similar to 2-(Chloromethyl)-5-phenylpyridine. This process highlighted the potential of these compounds in creating complex molecules with unique regioselectivity (Saidi et al., 2011).
Alzheimer's Disease Research
2-Aminopyridine derivatives, similar to 2-(Chloromethyl)-5-phenylpyridine, have been synthesized and evaluated for their potential in treating Alzheimer's and neuronal vascular diseases. These compounds showed properties as cholinesterase inhibitors, highlighting their relevance in neurodegenerative disease research (Samadi et al., 2010).
DNA Reactivity Studies
Research on the reactivity of 2-acetoxyamino derivatives of 2-phenylpyridine with DNA has contributed to our understanding of the interaction between carcinogenic aromatic amines and DNA. This is crucial for developing strategies to mitigate the effects of these compounds in biological systems (Lutgerink et al., 1989).
Chirality in Metal Complexes
Studies on the chirality of metal complexes using 2-phenylpyridine derivatives have shed light on the electronic control of metal-centered chirality. This research is important for the development of chiral catalysts and pharmaceuticals (Baker et al., 2015).
Organic versus Organometallic Activations
A comparative study of organic versus organometallic activations of 2-phenylpyridine resulted in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Xu et al., 2006).
properties
IUPAC Name |
2-(chloromethyl)-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTUIPJJBKOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562609 | |
Record name | 2-(Chloromethyl)-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenylpyridine | |
CAS RN |
146775-28-2 | |
Record name | 2-(Chloromethyl)-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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